molecular formula C14H27NO6 B1148168 N-OCTANOYL-BETA-D-GLUCOSYLAMINE CAS No. 134403-86-4

N-OCTANOYL-BETA-D-GLUCOSYLAMINE

Cat. No.: B1148168
CAS No.: 134403-86-4
M. Wt: 305.37
InChI Key:
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Scientific Research Applications

N-Octanoyl-beta-D-glucosylamine has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of membrane proteins and as a stabilizing agent for enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents and cleaning agents

Safety and Hazards

Safety data for NOGA suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octanoyl-beta-D-glucosylamine can be synthesized through the reaction of octanoyl chloride with beta-D-glucosylamine under basic conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: N-Octanoyl-beta-D-glucosylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Octanoyl-beta-D-glucosylamine involves its ability to interact with lipid bilayers and proteins. The compound can insert itself into lipid membranes, altering their properties and affecting the function of membrane-bound proteins. This interaction is primarily driven by the hydrophobic octanoyl chain and the hydrophilic glucosylamine moiety, which allows the compound to form stable micelles and interact with various molecular targets .

Comparison with Similar Compounds

  • N-Decanoyl-beta-D-glucosylamine
  • N-Dodecanoyl-beta-D-glucosylamine
  • N-Hexanoyl-beta-D-glucosylamine

Comparison: N-Octanoyl-beta-D-glucosylamine is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in forming stable micelles and interacting with lipid membranes. In comparison, N-Decanoyl-beta-D-glucosylamine and N-Dodecanoyl-beta-D-glucosylamine have longer hydrophobic chains, which may enhance their ability to interact with lipid bilayers but could also affect their solubility. N-Hexanoyl-beta-D-glucosylamine, with a shorter chain, may have reduced hydrophobic interactions but increased solubility .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-OCTANOYL-BETA-D-GLUCOSYLAMINE involves the acylation of beta-D-glucosylamine with octanoyl chloride.", "Starting Materials": [ "Beta-D-glucosylamine", "Octanoyl chloride", "Anhydrous pyridine", "Dichloromethane", "Sodium bicarbonate", "Water" ], "Reaction": [ "To a solution of beta-D-glucosylamine in anhydrous pyridine, add octanoyl chloride dropwise with stirring at room temperature.", "After the addition is complete, continue stirring the reaction mixture for 2 hours at room temperature.", "Quench the reaction by adding a saturated solution of sodium bicarbonate in water and extract the product with dichloromethane.", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain N-OCTANOYL-BETA-D-GLUCOSYLAMINE as a white solid." ] }

CAS No.

134403-86-4

Molecular Formula

C14H27NO6

Molecular Weight

305.37

Origin of Product

United States

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